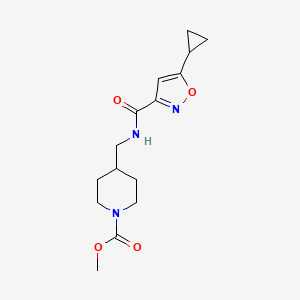

Methyl 4-((5-cyclopropylisoxazole-3-carboxamido)methyl)piperidine-1-carboxylate

描述

属性

IUPAC Name |

methyl 4-[[(5-cyclopropyl-1,2-oxazole-3-carbonyl)amino]methyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O4/c1-21-15(20)18-6-4-10(5-7-18)9-16-14(19)12-8-13(22-17-12)11-2-3-11/h8,10-11H,2-7,9H2,1H3,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARKZMCIJAGNUEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCC(CC1)CNC(=O)C2=NOC(=C2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

科学研究应用

Chemistry: The compound can be used as a building block in organic synthesis, particularly in the construction of more complex molecules. Biology: It may serve as a probe or inhibitor in biological studies, helping to elucidate biochemical pathways. Medicine: Industry: Use in the synthesis of agrochemicals, dyes, and other industrial chemicals.

作用机制

The exact mechanism of action depends on the specific application. For example, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The pathways involved would be specific to the biological system being studied.

相似化合物的比较

Methyl 4-((5-methylisoxazole-3-carboxamido)methyl)piperidine-1-carboxylate

Methyl 4-((5-ethylisoxazole-3-carboxamido)methyl)piperidine-1-carboxylate

Methyl 4-((5-propylisoxazole-3-carboxamido)methyl)piperidine-1-carboxylate

Uniqueness: The presence of the cyclopropyl group in Methyl 4-((5-cyclopropylisoxazole-3-carboxamido)methyl)piperidine-1-carboxylate distinguishes it from other similar compounds, potentially affecting its reactivity and biological activity.

This compound's versatility and unique structure make it a valuable tool in various scientific and industrial applications. Further research and development could uncover even more uses and benefits.

生物活性

Methyl 4-((5-cyclopropylisoxazole-3-carboxamido)methyl)piperidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the realm of pharmacology. This article examines its biological activity, synthesis, and pharmacological implications based on diverse sources.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a carboxylate and an isoxazole moiety, which are known to confer distinct biological properties. The structural formula can be represented as follows:

Synthesis Overview

The synthesis of this compound typically involves the following steps:

- Formation of Isoxazole Derivative : The cyclopropyl isoxazole is synthesized through cyclization reactions involving appropriate precursors.

- Amidation Reaction : The isoxazole derivative undergoes amidation with piperidine derivatives to form the target compound.

- Carboxylation : Final modifications may include carboxylation to enhance solubility and bioavailability.

Antiviral Properties

Research indicates that compounds similar to this compound exhibit antiviral activities, particularly against HIV. A study demonstrated that related piperidine derivatives showed significant inhibition of HIV-1 with IC₅₀ values around 25 nM, suggesting potential therapeutic applications in antiviral drug development .

Receptor Interactions

The compound's structural components suggest interactions with various receptors, including:

- CCR5 Receptor : Piperidine derivatives have been shown to act as CCR5 inhibitors, which are crucial in HIV entry into host cells. The activity against this receptor is significant for developing anti-HIV therapies .

- P2Y Receptors : The presence of isoxazole may enhance affinity for P2Y receptors, which are involved in purinergic signaling pathways linked to inflammation and pain management .

Case Studies and Research Findings

Several studies have investigated the biological activity of piperidine derivatives, including:

- Antiviral Activity : In a study focused on piperidine derivatives, compounds exhibited potent antiviral activity against HIV with promising pharmacokinetic profiles .

- Anti-inflammatory Effects : Research on P2Y receptor antagonists indicated that modifications to the piperidine structure could lead to compounds with significant anti-inflammatory properties, making them candidates for treating conditions like asthma and chronic pain .

Data Table: Biological Activity Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。